2-(Methylthio)-beta-naphthothiazole

Description

BenchChem offers high-quality 2-(Methylthio)-beta-naphthothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-beta-naphthothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

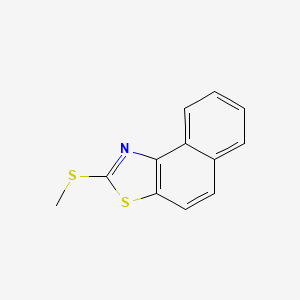

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbenzo[e][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJSBVUUUHBCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068670 | |

| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51769-43-8 | |

| Record name | 2-(Methylthio)naphtho[1,2-d]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51769-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho(1,2-d)thiazole, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051769438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylthio)-beta-naphthothiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)-beta-naphthothiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, detailed experimental protocols, and robust analytical methodologies. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support key claims and standards.

Introduction: The Significance of Naphthothiazole Scaffolds

Naphthothiazoles, a class of fused heterocyclic compounds, consist of a naphthalene ring fused to a thiazole ring.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Derivatives of naphthothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of a methylthio group at the 2-position of the beta-naphthothiazole core can significantly modulate the compound's electronic properties and biological activity, making 2-(Methylthio)-beta-naphthothiazole a molecule of considerable interest for further investigation and development.

This guide will focus on a reliable and reproducible synthetic route to 2-(Methylthio)-beta-naphthothiazole and detail the essential analytical techniques for its comprehensive characterization.

Synthesis of 2-(Methylthio)-beta-naphthothiazole: A Two-Step Approach

The synthesis of 2-(Methylthio)-beta-naphthothiazole is most effectively achieved through a two-step process. This method was chosen for its efficiency, relatively mild reaction conditions, and the commercial availability of the starting materials. The overall synthetic pathway involves the initial formation of 2-mercapto-beta-naphthothiazole, followed by S-alkylation with a methylating agent.

Step 1: Synthesis of 2-Mercapto-beta-naphthothiazole

The foundational step is the synthesis of the 2-mercaptobenzothiazole (MBT) core, which in this case is the naphtho-fused analogue. Numerous methods exist for the synthesis of MBT derivatives, often involving the reaction of an ortho-haloaniline with carbon disulfide.[5] A particularly efficient, metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote a tandem reaction between the o-haloaniline and carbon disulfide.[5] This methodology avoids harsh reaction conditions and often results in good to excellent yields.

Causality of Experimental Choices:

-

Starting Material: 2-Amino-1-naphthalenethiol would be the ideal starting material; however, its stability and commercial availability can be problematic. A more practical approach often involves the in-situ generation of the thiol or using a precursor that can readily cyclize. For the purpose of this guide, we will consider a well-established route from 2-naphthylamine, sulfur, and carbon disulfide, analogous to industrial MBT synthesis, which proceeds under elevated temperature and pressure.[6]

-

Solvent: A high-boiling point, non-reactive solvent such as toluene is often preferred to achieve the necessary reaction temperatures.

-

Catalyst/Promoter: While some methods are catalyst-free, bases like DBU can significantly improve reaction rates and yields by facilitating the nucleophilic attack of the amine on carbon disulfide.[5]

2.1.1. Experimental Protocol: Synthesis of 2-Mercapto-beta-naphthothiazole

Materials:

-

2-Naphthylamine

-

Sulfur

-

Carbon Disulfide (CS2)

-

Toluene

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, but recommended)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a high-pressure autoclave, combine 2-naphthylamine, sulfur, and toluene.

-

Carefully add carbon disulfide to the mixture.

-

If using, add a catalytic amount of DBU.

-

Seal the autoclave and heat the reaction mixture to 240-250 °C under a pressure of 9-10 MPa for approximately 5 hours.[6]

-

After cooling to room temperature, carefully vent the autoclave to release any excess H2S gas into a suitable scrubber (e.g., sodium hydroxide solution).

-

Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure.

-

The crude product is then purified by recrystallization from ethanol after an acidic workup with dilute HCl to neutralize any remaining base and precipitate the thiol.

Step 2: S-Alkylation to Yield 2-(Methylthio)-beta-naphthothiazole

The second step involves the selective S-alkylation of the 2-mercapto-beta-naphthothiazole intermediate. This is a nucleophilic substitution reaction where the thiolate anion, generated in situ, attacks a methylating agent.

Causality of Experimental Choices:

-

Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents. Dimethyl sulfate is often preferred for its lower cost and higher boiling point, though it is highly toxic and must be handled with extreme care.

-

Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. The choice of base can depend on the solvent and the desired reaction conditions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is suitable for this reaction as it can dissolve the reactants and facilitate the SN2 reaction.[7]

2.2.1. Experimental Protocol: Synthesis of 2-(Methylthio)-beta-naphthothiazole

Materials:

-

2-Mercapto-beta-naphthothiazole

-

Dimethyl sulfate

-

Sodium hydroxide

-

Methanol or Ethanol

-

Water

Procedure:

-

Dissolve 2-mercapto-beta-naphthothiazole in methanol or ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide dropwise to the stirred solution at room temperature to form the sodium salt of the thiol.

-

Slowly add dimethyl sulfate to the reaction mixture over 30 minutes, maintaining the temperature at or below room temperature.[3]

-

Continue stirring for an additional 1-2 hours after the addition is complete.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-(Methylthio)-beta-naphthothiazole as a solid.[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(Methylthio)-beta-naphthothiazole.

Characterization of 2-(Methylthio)-beta-naphthothiazole

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

A summary of the key physical properties of 2-(Methylthio)-beta-naphthothiazole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H9NS2 | [8] |

| Molecular Weight | 231.33 g/mol | [8] |

| Appearance | Solid | [8] |

| Purity | Typically >98% | [8][9] |

| Melting Point | -32°C (lit.) | [10] |

| Boiling Point | 248°C/20mmHg (lit.) | [10] |

| Density | 1.34 g/cm3 | [10] |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the successful synthesis.

Expected Characteristic Peaks:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[11]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and thiazole rings.[12]

-

~1350-1000 cm⁻¹: C-N stretching vibrations.[11]

-

~700-600 cm⁻¹: C-S stretching vibrations.[12]

Experimental Protocol:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the naphthalene ring system will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm).

-

Methyl Protons: The three protons of the methylthio group (-SCH₃) will appear as a sharp singlet, typically in the upfield region (around δ 2.5-3.0 ppm). The integration of this peak should correspond to three protons.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbons of the naphthalene ring and the thiazole ring will appear in the downfield region (typically δ 110-160 ppm).

-

Methyl Carbon: The carbon of the methylthio group will appear as a signal in the upfield region (typically δ 15-25 ppm).

Experimental Protocol:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process and analyze the spectra to determine chemical shifts, integration, and coupling patterns.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Results:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 231.33) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.

-

Fragmentation Pattern: The molecule may fragment in a characteristic manner, providing further structural information. For instance, loss of the methyl group or cleavage of the thiazole ring may be observed.

Experimental Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of 2-(Methylthio)-beta-naphthothiazole. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this important heterocyclic compound. The characterization techniques described provide a comprehensive analytical toolkit to ensure the identity, purity, and structural integrity of the final product.

The versatile naphthothiazole scaffold, functionalized with a methylthio group, presents numerous opportunities for further research. Future work could involve exploring its potential as a lead compound in drug discovery programs, investigating its properties in materials science applications, or further diversifying the substitution pattern on the naphthalene ring to create a library of novel derivatives with unique biological and physical properties.

References

-

MDPI. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Available from: [Link]

-

MDPI. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Available from: [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Available from: [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]

-

Iraqi Journal of Science. New Imidazo[2,1-b]naphtha[2,1-d][6][8]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Available from: [Link]

-

SpectraBase. 2-(Methylthio)-naphthalene. Available from: [Link]

-

Iraqi Journal of Science. New Imidazo[2,1-b]naphtha[2,1-d][6][8]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Available from: [Link]

-

PubChem. 2-(Methylthio)benzothiazole. Available from: [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

Al-Qadisiyah University. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available from: [Link]

-

SpectraBase. 2-(Methylthio)-6-nitrobenzothiazole. Available from: [Link]

-

SpectraBase. 2-(Methylthio)benzothiazole - Optional[15N NMR] - Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available from: [Link]

-

ResearchGate. Efficient synthesis of 2-(thiocyanomethylthio)benzothiazole. Available from: [Link]

-

Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

PubMed. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Available from: [Link]

-

ResearchGate. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods | Request PDF. Available from: [Link]

-

PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available from: [Link]

-

mzCloud. 2 Methyl S benzothiazole. Available from: [Link]

-

PubMed. New designer drug, 2,5-dimethoxy-4-propylthio-beta-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Available from: [Link]

Sources

- 1. Naphthothiazoles | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 2-(Methylthio)-beta-naphthothiazole - Safety Data Sheet [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-beta-naphthothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylthio)-beta-naphthothiazole (CAS No: 51769-43-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectral characteristics of this heterocyclic compound. It offers insights into experimental methodologies for its characterization, a plausible synthetic route, and a discussion of its potential applications based on its chemical nature. This guide aims to be a valuable resource by consolidating available data and providing expert analysis to facilitate further research and development involving this molecule.

Introduction and Molecular Identity

2-(Methylthio)-beta-naphthothiazole, also known as 2-(methylthio)naphtho[1,2-d]thiazole, is a sulfur and nitrogen-containing heterocyclic compound. Its structure features a naphthalene ring system fused with a thiazole ring, with a methylthio group attached at the 2-position of the thiazole moiety. This architectural combination imparts a unique set of electronic and steric properties that are of interest in medicinal chemistry and materials science. The rigid, planar naphthothiazole core is a recognized pharmacophore, and the methylthio group can influence the molecule's reactivity, solubility, and metabolic profile.

Understanding the fundamental physicochemical properties of this compound is paramount for its application in drug design, synthesis of novel materials, and as a research tool. This guide provides a detailed examination of these properties, grounded in available data and expert interpretation.

Table 1: Core Molecular Identifiers for 2-(Methylthio)-beta-naphthothiazole

| Identifier | Value | Source(s) |

| CAS Number | 51769-43-8 | [1][2][3] |

| Molecular Formula | C₁₂H₉NS₂ | [1][4] |

| Molecular Weight | 231.33 g/mol | [1][4] |

| IUPAC Name | 2-(methylthio)naphtho[1,2-d]thiazole | [1] |

| Synonyms | 2-(Methylthio)-beta-naphthylthiazole, 2-Methylmercaptonaphtho(1,2-d)thiazole | [4] |

| InChI | InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 | [4] |

| InChIKey | NCJSBVUUUHBCQS-UHFFFAOYSA-N | [4] |

| SMILES | CSC1=NC2=C(S1)C=CC3=CC=CC=C32 | [5] |

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological activity. 2-(Methylthio)-beta-naphthothiazole is a solid at room temperature with limited solubility in aqueous media, a common characteristic for polycyclic aromatic compounds.

Table 2: Key Physicochemical Properties of 2-(Methylthio)-beta-naphthothiazole

| Property | Value | Experimental Conditions | Source(s) |

| Physical State | Light yellow to white crystalline powder/solid | Ambient | [1][2] |

| Melting Point | 62-66 °C (specifically 64 °C reported) | Not specified | [1][2] |

| Boiling Point | 248 °C | at 20 mmHg | [1] |

| Solubility | Soluble in toluene and ethanol. | Not specified | |

| Density | 1.34 g/cm³ (predicted) | Not specified | [1] |

Note: The density is a predicted value and should be confirmed experimentally.

The melting point of 62-66 °C indicates a moderate lattice energy for a molecule of its size. The boiling point at reduced pressure suggests that it is a relatively non-volatile compound. Its solubility in organic solvents like toluene and ethanol is expected for a molecule with a significant nonpolar aromatic core.

Synthesis and Reactivity

While specific literature detailing the synthesis of 2-(Methylthio)-beta-naphthothiazole is not abundant, a plausible and efficient synthetic route can be proposed based on established methods for the formation of the benzothiazole and naphthothiazole cores. The most common approach involves the condensation of an ortho-aminothiophenol with a suitable electrophile. For the target molecule, the synthesis would likely start from 1-amino-2-naphthol, which would be converted to 1-amino-2-naphthalenethiol.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from 1-amino-2-naphthol.

Step 1: Thionation of 1-amino-2-naphthol to 1-amino-2-naphthalenethiol. This transformation is a critical step and can be challenging. A common method involves the Newman-Kwart rearrangement.

Step 2: Cyclization and S-methylation. The resulting 1-amino-2-naphthalenethiol can then be cyclized with carbon disulfide in the presence of a base to form the naphtho[1,2-d]thiazole-2-thiol. Subsequent S-methylation with a methylating agent like methyl iodide or dimethyl sulfate would yield the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. US4360674A - Naphth[1,2-d]imidazoles - Google Patents [patents.google.com]

- 4. 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR [m.chemicalbook.com]

- 5. Naphtho[1,2-d]thiazole, 2-(methylthio)- | C12H9NS2 | CID 103962 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-(Methylthio)-beta-naphthothiazole

Foreword: Navigating the Unknown – A Practical Approach to Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. For a compound like 2-(Methylthio)-beta-naphthothiazole, a heterocyclic molecule with potential applications in pharmaceutical and materials science[1], understanding its solid-state conformation is paramount. This guide provides a comprehensive, in-depth technical overview of the process of single-crystal X-ray diffraction (SC-XRD) analysis.

As of the writing of this guide, the crystal structure of 2-(Methylthio)-beta-naphthothiazole has not been publicly reported. Therefore, this document will serve as both a detailed procedural manual and a forward-looking exploration of what a scientist could expect to find. We will use this molecule as our primary subject to illustrate the complete workflow, from crystal growth to the final structural refinement and interpretation. To provide concrete examples of the data and its analysis, we will draw parallels with the known crystal structure of the closely related compound, 2-methyl-beta-naphthothiazole[2]. This approach ensures that the reader gains a practical and realistic understanding of the entire process, grounded in established scientific principles.

The Rationale for Crystal Structure Analysis: Why the Solid State Matters

Before delving into the experimental protocols, it is crucial to understand the driving force behind this analytical endeavor. The primary reasons for determining the crystal structure of 2-(Methylthio)-beta-naphthothiazole are:

-

Unambiguous Stereochemical Assignment: Confirmation of the molecular connectivity and absolute configuration.

-

Conformational Analysis: Understanding the preferred spatial arrangement of the naphthyl, thiazole, and methylthio groups, which influences the molecule's shape and steric profile.

-

Intermolecular Interaction Mapping: Identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing. These interactions are crucial for predicting physical properties like solubility, melting point, and polymorphism.

-

Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model for computational docking studies and rational drug design.

The Experimental Workflow: From Powder to Precision

The journey to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline the key experimental and computational stages.

Step 1: Synthesis and Purification of 2-(Methylthio)-beta-naphthothiazole

The starting point for any crystal structure analysis is the synthesis of the target compound with high purity. Several synthetic routes to 2-substituted benzothiazoles and related structures have been reported, often involving the reaction of an appropriate aminothiophenol with a suitable electrophile[3]. For 2-(Methylthio)-beta-naphthothiazole, a plausible synthesis would involve the S-methylation of 2-mercapto-beta-naphthothiazole.

Purity is non-negotiable. Impurities can inhibit crystal growth or, in a worst-case scenario, co-crystallize with the target compound, leading to a disordered or incorrect structure. Therefore, the synthesized compound must be purified, typically by recrystallization or column chromatography, and its identity and purity confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

Step 2: The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step. The goal is to produce a well-ordered crystal, typically 0.1-0.3 mm in each dimension, that is free of cracks and other defects[4].

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

For 2-(Methylthio)-beta-naphthothiazole, a solid with a melting point in the range of 62-66 °C[1], a systematic screening of various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) using the slow evaporation technique would be a logical starting point.

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[2]. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector to record the diffraction pattern[5]. As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms within the crystal lattice, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 4: Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. Modern software packages use statistical methods, such as "direct methods," to solve the phase problem and generate an initial electron density map.

From this initial map, the positions of the atoms can be determined. The structural model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and thermal parameters are adjusted to minimize the difference[6].

Analysis and Interpretation of the Crystal Structure: A Hypothetical Case Study

While we do not have the experimental data for 2-(Methylthio)-beta-naphthothiazole, we can predict the key structural features that would be analyzed and discuss their implications. For illustrative purposes, we will refer to the crystallographic data of 2-methyl-beta-naphthothiazole[7].

Crystallographic Data Summary

The first step in analyzing a crystal structure is to examine the crystallographic data table. This table provides a wealth of information about the crystal system, unit cell dimensions, and the quality of the refinement.

Table 1: Hypothetical Crystallographic Data for 2-(Methylthio)-beta-naphthothiazole (based on the format for 2-methyl-beta-naphthothiazole[7])

| Parameter | Value |

| Chemical Formula | C₁₂H₉NS₂ |

| Formula Weight | 231.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| R₁(F) | < 0.05 |

| wR₂(F²) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

The values for the unit cell parameters and density are hypothetical. The R-factors and Goodness-of-fit are target values for a well-refined structure.

Molecular Structure and Conformation

The primary result of the analysis is the 3D structure of the molecule, including bond lengths, bond angles, and torsion angles. For 2-(Methylthio)-beta-naphthothiazole, key points of interest would be:

-

Planarity of the Naphthothiazole Ring System: We would expect the fused naphthyl and thiazole rings to be largely planar.

-

Conformation of the Methylthio Group: The orientation of the methylthio group relative to the thiazole ring would be of significant interest. The torsion angle defining this orientation would reveal any steric hindrance and its influence on the overall molecular shape.

Supramolecular Assembly and Intermolecular Interactions

A detailed analysis of the crystal packing reveals how the individual molecules arrange themselves in the solid state. This is governed by a network of intermolecular interactions.

Potential Intermolecular Interactions for 2-(Methylthio)-beta-naphthothiazole:

-

π-π Stacking: The planar naphthothiazole ring systems are likely to engage in π-π stacking interactions, which would be a dominant force in the crystal packing.

-

C-H···π Interactions: Hydrogen atoms from one molecule may interact with the electron-rich π systems of neighboring molecules.

-

C-H···S and C-H···N Interactions: Weak hydrogen bonds involving the sulfur and nitrogen atoms of the thiazole ring could also play a role in stabilizing the crystal lattice.

Diagram of Potential Intermolecular Interactions:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge Structural Database | re3data.org [re3data.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Naphtho[1,2-d]thiazole, 2-(methylthio)- | C12H9NS2 | CID 103962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Research Portal [iro.uiowa.edu]

Spectroscopic Data for 2-(Methylthio)-beta-naphthothiazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-beta-naphthothiazole, also known by its systematic name 2-(Methylthio)naphtho[1,2-d]thiazole, is a heterocyclic compound featuring a fused naphthalene and thiazole ring system. Its chemical formula is C₁₂H₉NS₂, with a molecular weight of approximately 231.33 g/mol .[1] This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties exhibited by naphthothiazole derivatives. The structural characterization of such molecules is fundamental to understanding their function and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in elucidating the precise molecular architecture and electronic environment of these compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of 2-(Methylthio)-beta-naphthothiazole is key to interpreting its spectra. The molecule consists of a rigid, aromatic naphthyl group fused to a thiazole ring, with a methylthio (-SCH₃) group attached to the carbon atom of the thiazole ring. This arrangement dictates the expected chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of 2-(Methylthio)-beta-naphthothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(Methylthio)-beta-naphthothiazole is expected to show distinct signals for the aromatic protons of the naphthalene ring system and a singlet for the methyl group protons.

-

Aromatic Region (approx. 7.0-8.5 ppm): The six protons on the naphthalene ring will appear in this region. Due to the fused ring system, they will exhibit complex splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The exact chemical shifts will be influenced by the electron-withdrawing and anisotropic effects of the thiazole ring.

-

Methyl Protons (approx. 2.5-3.0 ppm): The three protons of the methylthio (-SCH₃) group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift in this region is characteristic of a methyl group attached to a sulfur atom, which is in turn connected to an aromatic system.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons (approx. 110-155 ppm): The ten carbon atoms of the naphthalene ring system and the two carbons of the thiazole ring will resonate in this region. The carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms, and to the methylthio group, is expected to have a chemical shift in the lower field end of this range (around 150-160 ppm) due to being in a more electron-deficient environment.

-

Methyl Carbon (approx. 15-20 ppm): The carbon atom of the methyl group will appear as a single peak in the upfield region of the spectrum, which is typical for an sp³-hybridized carbon bonded to a sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C=N (Thiazole) | 1600 - 1650 | Stretching |

| C-S | 600 - 800 | Stretching |

The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the naphthalene and thiazole rings. A key feature will be the C=N stretching vibration of the thiazole ring. The C-H stretching and bending frequencies of the methyl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2-(Methylthio)-beta-naphthothiazole (C₁₂H₉NS₂), the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of approximately 231.

While detailed experimental mass spectral data is not publicly available, a listing in the NIST database for 2-(Methylthio)naphtho[1,2-d]thiazole indicates its existence in their spectral library.[1]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely proceed through several pathways:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺ (m/z 216). This is a common fragmentation pathway for methylthio compounds.

-

Loss of the entire methylthio group (•SCH₃): This would lead to a fragment at [M-47]⁺ (m/z 184), corresponding to the naphthothiazole cation.

-

Cleavage of the thiazole ring: This could lead to a variety of smaller fragment ions.

Caption: Predicted major fragmentation pathways for 2-(Methylthio)-beta-naphthothiazole.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the analysis of a compound like 2-(Methylthio)-beta-naphthothiazole.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) and a temperature program that allows for the separation and elution of the compound.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. This can be compared to library spectra for identification.

Conclusion

The spectroscopic characterization of 2-(Methylthio)-beta-naphthothiazole is essential for confirming its identity and purity. This technical guide has outlined the expected NMR, IR, and MS data based on the known principles of spectroscopy and analysis of related structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns provide a valuable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating further investigation into the properties and applications of this and similar naphthothiazole derivatives.

References

-

NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. Compound Summary for CID 103962, Naphtho[1,2-d]thiazole, 2-(methylthio)-. [Link]

Sources

solubility of 2-(Methylthio)-beta-naphthothiazole in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Methylthio)-beta-naphthothiazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Methylthio)-beta-naphthothiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and presents robust, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to systematically evaluate the solubility of this compound in a range of organic solvents. The guide covers the theoretical underpinnings of solubility, predictive assessment based on molecular structure, and detailed, step-by-step procedures for both qualitative and quantitative solubility determination.

Introduction: The Significance of 2-(Methylthio)-beta-naphthothiazole

2-(Methylthio)-beta-naphthothiazole belongs to the naphthothiazole class of heterocyclic compounds, which are structural motifs found in a wide array of biologically active molecules and functional materials.[2] Its derivatives are explored for a variety of therapeutic applications, leveraging the versatile benzothiazole core.[1][3][4] The utility of this compound as a building block in organic synthesis and its potential incorporation into novel pharmaceuticals or organic electronics makes a thorough understanding of its physical properties essential.[1]

Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application. In drug development, it influences formulation, bioavailability, and the design of screening assays. In materials science, it is crucial for solution-based processing and fabrication. This guide provides the necessary tools to approach the solubility of 2-(Methylthio)-beta-naphthothiazole with scientific rigor, moving from theoretical prediction to empirical validation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[5][6]

Molecular Structure and Polarity

2-(Methylthio)-beta-naphthothiazole (C₁₂H₉NS₂) is a solid at room temperature with a molecular weight of approximately 231.33 g/mol .[7] Its structure is characterized by:

-

A large, fused aromatic naphthyl ring system, which is inherently non-polar and hydrophobic.

-

A heterocyclic thiazole ring containing nitrogen and sulfur atoms, which introduces some polarity.

-

A methylthio (-SCH₃) group, which contributes moderately to the molecule's polarity.

The dominant feature is the large, non-polar naphthalene core. This is quantitatively supported by its calculated XLogP3 value of 4.5 , which indicates a high degree of lipophilicity and predicts poor solubility in water but favorable solubility in non-polar organic solvents.

The Role of the Solvent

Organic solvents can be broadly classified based on their polarity, which is a function of their dipole moment and dielectric constant.[5][8] Matching the polarity of the solvent to the solute is the most effective strategy for achieving good solubility.[9][10]

-

Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents interact primarily through weak van der Waals forces. Given the non-polar nature of the naphthyl backbone, 2-(Methylthio)-beta-naphthothiazole is predicted to exhibit its highest solubility in these types of solvents.[11]

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess dipole moments but lack acidic protons. They are effective at dissolving a wide range of compounds. Moderate solubility is expected in solvents like DCM and Acetone, while highly polar solvents like DMSO may also be effective due to their strong solvating power.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) These solvents can engage in hydrogen bonding. Since 2-(Methylthio)-beta-naphthothiazole lacks hydrogen bond donor sites, its solubility in protic solvents, especially water, is expected to be very low. Solubility in alcohols like ethanol will likely be limited.

The Influence of Temperature

For most solid organic compounds, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solid. Increased thermal energy enhances the ability of solvent molecules to break apart the solute's crystal structure. When determining solubility, it is therefore critical to control and report the temperature at which the measurement was made.

Experimental Determination of Solubility: Protocols and Best Practices

The following protocols are designed to be self-validating systems, ensuring that the data generated is reliable and reproducible.

Preliminary Qualitative Assessment

This initial test provides a rapid and cost-effective way to screen a range of solvents and classify the compound's solubility qualitatively.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of 2-(Methylthio)-beta-naphthothiazole into a series of small, clean glass vials.

-

Solvent Addition: To each vial, add a different test solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) in 0.1 mL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a contrasting background for any undissolved solid.

-

Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the following criteria:

-

Very Soluble: Dissolves completely in ≤ 0.2 mL.

-

Soluble: Dissolves completely in 0.2 - 0.5 mL.

-

Sparingly Soluble: Dissolves completely in 0.5 - 1.0 mL.

-

Insoluble: Fails to dissolve completely in 1.0 mL.

-

This initial screen informs the selection of solvents for more rigorous quantitative analysis.

Quantitative Determination: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12] The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the liquid phase.

Step-by-Step Protocol:

-

Preparation of a Supersaturated Mixture:

-

Rationale: Starting with an excess of solid ensures that the solution will reach its maximum saturation point.

-

Action: Add an excess amount of 2-(Methylthio)-beta-naphthothiazole (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a sealed, screw-cap glass vial. The exact mass of the excess solid does not need to be known, only that it is sufficient to ensure undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Rationale: Dissolution is a dynamic process. Achieving a true equilibrium, where the rate of dissolution equals the rate of precipitation, is critical for an accurate measurement.

-

Action: Place the sealed vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

-

-

Phase Separation:

-

Rationale: It is imperative to separate the saturated liquid phase (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature change).

-

Action: Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature. Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to remove any microscopic particulates.

-

-

Quantification of Solute:

-

Rationale: The concentration of the solute in the filtered supernatant represents its equilibrium solubility. Several analytical methods can be used.

-

Action (Gravimetric Method): i. Accurately weigh an empty, clean vial (W₁). ii. Transfer a precise volume of the filtered supernatant (e.g., 1.00 mL) into the pre-weighed vial. iii. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until the solute is completely dry. iv. Weigh the vial containing the dried solute (W₂). v. Calculate the solubility: Solubility (mg/mL) = (W₂ - W₁) / Volume of supernatant (mL)

-

Action (Spectroscopic/Chromatographic Method): i. Prepare a series of calibration standards of 2-(Methylthio)-beta-naphthothiazole of known concentrations in the same solvent. ii. Generate a calibration curve using an appropriate analytical technique (e.g., UV-Vis Spectroscopy at the compound's λₘₐₓ or HPLC). iii. Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve. iv. Measure the concentration of the diluted sample and multiply by the dilution factor to determine the original solubility.

-

Data Presentation and Visualization

Organizing experimental results in a clear, structured format is essential for analysis and communication.

Table 1: Experimental Solubility Data for 2-(Methylthio)-beta-naphthothiazole

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Non-Polar | Toluene | 25 | [Experimental Data] | [Calculated Data] |

| Hexane | 25 | [Experimental Data] | [Calculated Data] | |

| Polar Aprotic | Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |

| Acetone | 25 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] | |

| DMSO | 25 | [Experimental Data] | [Calculated Data] | |

| Polar Protic | Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| Water | 25 | [Experimental Data] | [Calculated Data] |

Note: Mol/L can be calculated from mg/mL using the molecular weight (231.33 g/mol ).

Diagrams for Conceptual Understanding

Caption: Logical workflow for selecting test solvents based on polarity prediction.

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

References

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). AZoM.com. [Link]

-

How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. (n.d.). Chemstock. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Odessa College. [Link]

-

In general, which type of solvent is best suited to dissolve nonpolar substances?. (2023, March 28). Quora. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website of Dr. Siraj. [Link]

-

How can you determine the solubility of organic compounds?. (2017, June 24). Quora. [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Nature Communications. [Link]

-

2-(Methylthio)benzothiazole. (n.d.). PubChem. [Link]

-

Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol. [Link]

-

How To Predict Solubility Of Organic Compounds?. (2025, February 12). Chemistry For Everyone - YouTube. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PubMed Central. [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). Elsevier. [Link]

-

Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (n.d.). PMC - NIH. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016, February 15). PubMed. [Link]

-

Multicomponent Tandem Cyclization/Aromatization Reaction: Access to 2‐Substituted Naphthothiazoles and Benzothiazoles. (2025, October 18). ResearchGate. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). NIH. [Link]

Sources

- 1. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. chem.ws [chem.ws]

- 7. 2-(Methylthio)-β-naphthothiazole | CymitQuimica [cymitquimica.com]

- 8. caymanchem.com [caymanchem.com]

- 9. thecalculatedchemist.com [thecalculatedchemist.com]

- 10. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

A Methodological Guide to the Thermal Stability and Decomposition of 2-(Methylthio)-beta-naphthothiazole

Introduction

2-(Methylthio)-beta-naphthothiazole is a sulfur and nitrogen-containing heterocyclic compound with significant applications in various fields, including organic synthesis and materials science. Its structural complexity, incorporating a naphthyl group fused with a thiazole ring and a methylthio substituent, imparts unique chemical properties. As with any specialty chemical, a thorough understanding of its thermal stability is paramount for ensuring safe handling, establishing appropriate storage conditions, and predicting its behavior during thermal processing.

This technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the thermal stability and decomposition pathways of 2-(Methylthio)-beta-naphthothiazole. In the absence of extensive published data on this specific molecule, this document serves as a practical "how-to" manual, detailing the requisite experimental protocols and theoretical considerations for a complete thermal analysis.

Physicochemical Properties of 2-(Methylthio)-beta-naphthothiazole

A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis. The following table summarizes the key physicochemical data for 2-(Methylthio)-beta-naphthothiazole.

| Property | Value |

| Molecular Formula | C₁₂H₉NS₂ |

| Molecular Weight | 231.34 g/mol |

| Appearance | Solid |

| CAS Number | 51769-43-8 |

Assessing Thermal Stability: A Methodological Approach

A multi-faceted approach employing established thermoanalytical techniques is crucial for a comprehensive evaluation of thermal stability. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA Analysis of 2-(Methylthio)-beta-naphthothiazole

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Methylthio)-beta-naphthothiazole into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 800 °C.

-

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant thermal degradation.

-

Interpretation of TGA Results:

The TGA thermogram will reveal the temperature ranges over which 2-(Methylthio)-beta-naphthothiazole is stable and the distinct stages of its decomposition. The percentage of mass lost at each stage provides insights into the nature of the evolved fragments. For sulfur-containing compounds, mass loss at lower temperatures (around 200-400°C) can sometimes be attributed to the scission of weaker S-S bonds, while the breakdown of more stable C-S and C-N bonds occurs at higher temperatures.[1]

Differential Scanning Calorimetry (DSC): Monitoring Heat Flow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is invaluable for identifying phase transitions such as melting and for characterizing the energetics (exothermic or endothermic nature) of decomposition.

Experimental Protocol: DSC Analysis of 2-(Methylthio)-beta-naphthothiazole

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a constant purge rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature beyond its decomposition point, as determined by TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which are indicative of decomposition processes.

-

Integrate the peak areas to determine the enthalpy of transitions (e.g., heat of fusion, enthalpy of decomposition).

-

Interpretation of DSC Results:

The DSC thermogram will provide the melting point of 2-(Methylthio)-beta-naphthothiazole, a key indicator of its purity. Any exothermic events following the melting peak are likely associated with thermal decomposition. The magnitude of the decomposition exotherm provides information on the energy released during the process. For many heterocyclic compounds, the decomposition process is complex and can involve multiple overlapping thermal events.[4]

Hyphenated Techniques for Evolved Gas Analysis

To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly recommended. These methods provide real-time analysis of the gases released from the TGA furnace, allowing for the correlation of specific mass loss events with the chemical identity of the decomposition products.

Theoretical Decomposition Pathways

In the absence of experimental data, the potential thermal decomposition pathways of 2-(Methylthio)-beta-naphthothiazole can be postulated based on its chemical structure and the known thermal behavior of related compounds. The molecule possesses several bonds of varying strengths, suggesting multiple potential fragmentation routes.

The primary sites for initial bond cleavage are likely to be the C-S bonds of the methylthio group and the bonds within the thiazole ring, as these are generally weaker than the C-C and C=C bonds of the aromatic naphthyl system.

Potential Decomposition Products:

Based on studies of the pyrolysis of benzothiazoles and thioethers, the following decomposition products can be anticipated:[5][6][7]

-

Small Gaseous Molecules: Hydrogen sulfide (H₂S), carbon disulfide (CS₂), and methane (CH₄) from the fragmentation of the methylthio group and the thiazole ring. When heated, benzothiazoles can emit toxic fumes of sulfur oxides (SOx).[8]

-

Nitrogen-Containing Fragments: Hydrogen cyanide (HCN) and ammonia (NH₃) are possible products from the breakdown of the nitrogen-containing heterocycle.[5]

-

Aromatic Fragments: More stable aromatic fragments such as naphthalene and various substituted naphthyl derivatives may also be formed.

The decomposition is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weaker bonds.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Differential Scanning Calorimetry Analysis [intertek.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-(Methylthio)-beta-naphthothiazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 2-(Methylthio)-beta-naphthothiazole in Medicinal Chemistry

The intricate world of drug discovery is a perpetual quest for novel molecular entities with therapeutic potential. Within this landscape, heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently emerged as privileged scaffolds. The thiazole moiety, a five-membered aromatic ring with one nitrogen and one sulfur atom, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its fusion with a naphthalene ring system to form naphthothiazole derivatives further expands the chemical space, offering a rigid and lipophilic framework amenable to diverse functionalization.

2-(Methylthio)-beta-naphthothiazole, with the chemical formula C₁₂H₉NS₂, is one such derivative that holds promise in medicinal chemistry.[3][4] The presence of the methylthio group at the 2-position of the naphthothiazole core introduces a key modifiable site, influencing the molecule's electronic properties, steric profile, and potential interactions with biological targets. The exploration of such compounds in drug development pipelines necessitates a profound understanding of their three-dimensional structure, electronic characteristics, and reactivity.[5]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-(Methylthio)-beta-naphthothiazole. As researchers, scientists, and drug development professionals, the integration of computational methodologies into our workflow is no longer a niche specialization but a fundamental component of modern, rational drug design.[6][7] By leveraging the predictive power of quantum mechanics, we can gain invaluable insights into molecular behavior at the atomic level, thereby accelerating the identification and optimization of lead compounds.

This document will navigate through the theoretical underpinnings and practical application of these computational techniques, offering a step-by-step protocol for conducting such calculations and interpreting the results in a medicinally relevant context.

The Rationale for Quantum Chemical Calculations in Drug Discovery

Before delving into the specifics of the computational protocol, it is crucial to appreciate the causality behind employing these methods for a molecule like 2-(Methylthio)-beta-naphthothiazole. Quantum chemical calculations, at their core, solve the Schrödinger equation (or approximations thereof) for a given molecule, yielding a wealth of information about its electronic structure and energy. This information translates into a suite of predictable molecular properties that are directly relevant to a compound's pharmacokinetic and pharmacodynamic profile.

For 2-(Methylthio)-beta-naphthothiazole, these calculations can help us:

-

Determine the most stable three-dimensional conformation: The spatial arrangement of atoms is paramount for a molecule's interaction with a biological target.

-

Predict its reactivity and metabolic stability: Understanding where a molecule is likely to undergo chemical reactions is crucial for predicting its metabolic fate and potential toxicity.

-

Elucidate its electronic properties: The distribution of electrons within the molecule governs its polarity, polarizability, and ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the bedrock of drug-receptor binding.

-

Simulate its spectroscopic signatures: Calculated vibrational (infrared and Raman) and electronic (UV-Visible) spectra can aid in the characterization and identification of the synthesized compound.

Methodology: A Validated Protocol for Quantum Chemical Calculations

The following protocol outlines a robust and self-validating workflow for the quantum chemical characterization of 2-(Methylthio)-beta-naphthothiazole. The choice of theoretical methods and basis sets is grounded in their proven efficacy for organic molecules of similar size and composition, particularly those containing sulfur.[8][9]

Computational Software

The Gaussian suite of programs is a widely used and versatile software package for electronic structure calculations and will be the basis for this protocol.[10] Its comprehensive implementation of various quantum chemical methods makes it a suitable choice for this application.

Step-by-Step Computational Workflow

The following diagram, rendered in Graphviz DOT language, illustrates the logical flow of the computational protocol.

Caption: Computational workflow for the quantum chemical analysis of 2-(Methylthio)-beta-naphthothiazole.

1. Input Geometry Preparation:

The starting point for any quantum chemical calculation is an initial guess of the molecular geometry. For 2-(Methylthio)-beta-naphthothiazole, a highly reliable initial structure can be built by modifying the experimentally determined crystal structure of its close analog, 2-methyl-beta-naphthothiazole.[11] The methyl group at the 2-position is replaced by a methylthio group, and the initial bond lengths and angles of the new substituent are set to standard values. This approach provides a more accurate starting point than building the molecule from scratch, leading to a more efficient convergence of the geometry optimization.

2. Geometry Optimization:

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional has a proven track record for providing accurate geometries and energies for a wide range of organic compounds.[8][9]

-

Basis Set: 6-311+G(d,p). This Pople-style basis set is a suitable choice for molecules containing second-row elements like sulfur. The “+” indicates the inclusion of diffuse functions to better describe anions and weak interactions, while the “(d,p)” signifies the addition of polarization functions to allow for more flexibility in the description of bonding.

3. Vibrational Frequency Analysis:

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This step is crucial for two reasons:

-

Validation of the Optimized Geometry: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. This allows for a direct comparison with experimental spectra, aiding in the structural confirmation of the synthesized compound.[12][13]

4. Electronic Property Calculations:

With the optimized geometry, a series of calculations are performed to elucidate the electronic properties of 2-(Methylthio)-beta-naphthothiazole.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[14][15]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are prone to nucleophilic attack. This information is highly relevant for understanding potential drug-receptor interactions.

Results and Interpretation for Drug Development

The data obtained from these quantum chemical calculations provide a wealth of information that can be directly applied to the drug development process for 2-(Methylthio)-beta-naphthothiazole.

Optimized Molecular Geometry

The optimized geometry provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. This information is the foundation for any further computational studies, such as molecular docking, where the molecule's shape and conformation are critical for its fit within a protein's binding site.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

| C-S (thiazole) bond lengths | ~1.75 Å |

| C=N (thiazole) bond length | ~1.31 Å |

| C-S (methylthio) bond length | ~1.80 Å |

| S-C (methyl) bond length | ~1.85 Å |

| Dihedral angle (naphthyl-thiazole) | Near planar |

Note: These are representative expected values. Actual calculated values should be reported with high precision.

Vibrational Spectra